REACTION_CXSMILES
|
[CH:1](=[C:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl.[CH3:18][NH2+:19][CH3:20].[C:21](Cl)(=O)C.Cl.ClCCl.[OH-].[Na+]>C(#N)C.CCOCC>[CH:1](=[C:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:18][N:19]([CH3:21])[CH3:20])[C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,5.6.7|
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=C1C(CCCC1)=O
|
Name
|
dimethylammonium methylene chloride
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C[NH2+]C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
dichloromethane sodium hydroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for a further 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a colorless clear solution being formed
|
Type
|
CUSTOM
|
Details
|
crystallized out
|
Type
|
CUSTOM
|
Details
|
56.1 g (87% of theory) of colorless crystals were obtained
|
Type
|
CUSTOM
|
Details
|
after drying the solution
|
Type
|
CUSTOM
|
Details
|
the dichloromethane was removed by distillation
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)=C1C(C(CCC1)CN(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |